![molecular formula C25H32N4O2 B6059864 1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B6059864.png)
1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine
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Overview
Description
1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine is a complex organic compound with a unique structure that includes methoxyphenyl and pyrazolylmethyl groups attached to a piperidin-3-amine backbone
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, investigating its effects on various biological pathways.
Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolones: These compounds share structural similarities and may exhibit comparable chemical reactivity.
Indole derivatives: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-30-24-8-3-6-21(15-24)17-28-12-4-7-23(19-28)26-16-20-9-10-25(31-2)22(14-20)18-29-13-5-11-27-29/h3,5-6,8-11,13-15,23,26H,4,7,12,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXKVSZEXQDGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCN(C2)CC3=CC(=CC=C3)OC)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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